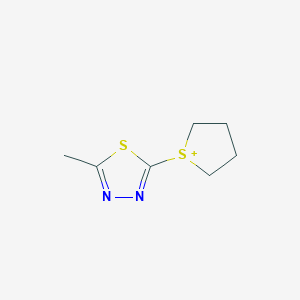
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting target for investigation.
Applications De Recherche Scientifique
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to exhibit strong fluorescence in the presence of thiols, making it a useful tool for the detection and quantification of these important biomolecules.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and thiol groups. This results in the formation of a stable adduct, which is responsible for the observed fluorescence.
Biochemical and Physiological Effects:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. This makes it a safe and useful tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is its high sensitivity and selectivity for thiols. This makes it a useful tool for the detection and quantification of these important biomolecules in complex biological systems. However, one limitation of this compound is its relatively short fluorescence lifetime, which can make it difficult to detect in some experimental setups.
Orientations Futures
There are many potential future directions for research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium. One area of interest is the development of new derivatives and analogs with improved properties, such as longer fluorescence lifetimes or increased selectivity for specific thiols. Another potential direction is the use of this compound in the development of new diagnostic tools or therapies for diseases characterized by altered thiol metabolism, such as cancer or neurodegenerative disorders. Overall, the unique properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium make it an interesting target for ongoing scientific investigation.
Méthodes De Synthèse
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with tetrahydrothiophene in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography or recrystallization.
Propriétés
Nom du produit |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium |
|---|---|
Formule moléculaire |
C7H11N2S2+ |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
2-methyl-5-(thiolan-1-ium-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N2S2/c1-6-8-9-7(10-6)11-4-2-3-5-11/h2-5H2,1H3/q+1 |
Clé InChI |
OAUIMUKSLYYIFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)[S+]2CCCC2 |
SMILES canonique |
CC1=NN=C(S1)[S+]2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)






![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)